molecular formula C22H27ClF2N2O B15134097 N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride CAS No. 2748624-79-3

N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride

Cat. No.: B15134097
CAS No.: 2748624-79-3
M. Wt: 408.9 g/mol
InChI Key: DPHNGLUMCUCSPF-UHFFFAOYSA-N
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Description

This compound is a fluorinated derivative of the fentanyl class, characterized by a propionamide backbone with dual aromatic substitutions:

  • A 3-fluorophenethyl group attached to the piperidin-4-yl moiety.
  • A 2-fluorophenyl group on the amide nitrogen. Its monohydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No.

2748624-79-3

Molecular Formula

C22H27ClF2N2O

Molecular Weight

408.9 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C22H26F2N2O.ClH/c1-2-22(27)26(21-9-4-3-8-20(21)24)19-11-14-25(15-12-19)13-10-17-6-5-7-18(23)16-17;/h3-9,16,19H,2,10-15H2,1H3;1H

InChI Key

DPHNGLUMCUCSPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC(=CC=C2)F)C3=CC=CC=C3F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity is highly dependent on the position and number of fluorine atoms on the phenyl and phenethyl groups. Key analogs include:

Compound Name Substituents Key Structural Differences
2’-Fluoro ortho-fluorofentanyl N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide 2-fluorophenethyl vs. 3-fluorophenethyl in the target compound. This positional isomerism significantly alters receptor binding kinetics .
Para-fluorofentanyl N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide Fluorine at the para position on the phenyl ring instead of ortho ; lacks fluorination on the phenethyl group .
β-Methyl fentanyl N-phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide Incorporates a β-methyl group on the phenethyl chain, reducing metabolic degradation compared to non-methylated analogs .

Pharmacological Activity

Data from NeuroSearch A/S (2011) highlight the impact of substituents on opioid receptor binding (Table 1) :

Table 1: Inhibitory Activity of Selected Analogs at 10 μM

Compound μ-Opioid Receptor Inhibition
N-(3,4-Difluoro-phenyl)-N-{1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-propionamide 91%
N-(3,4-Dichloro-phenyl)-N-{1-[2-(3-fluoro-phenyl)-ethyl]-piperidin-4-yl}-propionamide 88%

The target compound’s 3-fluorophenethyl group may enhance lipophilicity and blood-brain barrier penetration compared to 2-fluorophenethyl analogs, though this requires empirical validation.

Table 2: IC50 Values for Monoamine Transporter Inhibition

Compound 5-HT Uptake (IC50, μM) DA Uptake (IC50, μM)
N-(3,4-Difluoro-phenyl)-N-{1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-propionamide 4.1 11
N-(3,4-Dichloro-phenyl)-N-{1-[2-(3-fluoro-phenyl)-ethyl]-piperidin-4-yl}-propionamide 1.8 5.6

The target compound’s dual fluorine substitutions may confer higher selectivity for μ-opioid receptors over dopamine (DA) or serotonin (5-HT) transporters, reducing off-target effects .

Legal and Regulatory Status

  • Para-fluorofentanyl : Similarly controlled under international narcotics laws .

Preparation Methods

Synthesis of 1-(3-Fluorophenethyl)piperidin-4-amine

Step 1: Reductive Amination of 4-Piperidone
4-Piperidone reacts with 3-fluorophenethylamine in the presence of a reducing agent to form the piperidine intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol at ambient temperature affords the secondary amine in yields exceeding 70%.

$$
\text{4-Piperidone} + \text{3-Fluorophenethylamine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{1-(3-Fluorophenethyl)piperidin-4-amine}
$$

Key Considerations :

  • Solvent Selection : Methanol or dichloroethane optimizes imine formation and reduction.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the amine as a colorless oil.

Installation of the 2-Fluorophenyl Group via Buchwald-Hartwig Amination

Step 2: Palladium-Catalyzed Coupling
The secondary amine undergoes cross-coupling with 2-fluorobromobenzene under Buchwald-Hartwig conditions to introduce the 2-fluorophenyl substituent.

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : Toluene, 110°C, 24 h

$$
\text{1-(3-Fluorophenethyl)piperidin-4-amine} + \text{2-Fluorobromobenzene} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{N-(2-Fluorophenyl)-1-(3-fluorophenethyl)piperidin-4-amine}
$$

Yield : 55–65% after silica gel purification.

Acylation with Propionyl Chloride

Step 3: Amide Bond Formation
The tertiary amine reacts with propionyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

$$
\text{N-(2-Fluorophenyl)-1-(3-fluorophenethyl)piperidin-4-amine} + \text{Propionyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(1-(3-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide}
$$

Optimization :

  • Stoichiometry : 1.2 equiv propionyl chloride ensures complete acylation.
  • Workup : Aqueous NaHCO₃ wash removes excess acid, followed by solvent evaporation.

Hydrochloride Salt Formation

Step 4: Acidification
The free base is treated with hydrogen chloride (HCl) in diethyl ether to precipitate the monohydrochloride salt.

$$
\text{Free Base} + \text{HCl (g)} \xrightarrow{\text{Et}_2\text{O}} \text{N-(1-(3-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide Monohydrochloride}
$$

Characterization :

  • Melting Point : 215–218°C (decomposes).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.10 (m, 4H, Ar-H), 4.20–3.80 (m, 2H, piperidine-H), 3.10–2.60 (m, 8H, CH₂), 2.40 (q, 2H, J = 7.5 Hz, COCH₂), 1.10 (t, 3H, J = 7.5 Hz, CH₃).

Analytical Data and Quality Control

Purity Assessment

HPLC Analysis :

  • Column : C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase : Acetonitrile/0.1% TFA in H₂O (70:30)
  • Retention Time : 8.2 min
  • Purity : ≥98% (UV detection at 254 nm)

Spectroscopic Characterization

IR (KBr) :

  • 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

MS (ESI+) :

  • m/z 393.2 [M+H]⁺ (free base), 408.9 [M+H]⁺ (HCl salt).

Challenges and Mitigation Strategies

Byproduct Formation in Buchwald-Hartwig Coupling

  • Issue : Homocoupling of 2-fluorobromobenzene generates biphenyl derivatives.
  • Solution : Strict exclusion of oxygen and use of fresh catalyst batches reduce side reactions.

Hydroscopicity of Free Base

  • Issue : The amine intermediate absorbs moisture, complicating handling.
  • Mitigation : Storage under anhydrous N₂ atmosphere and immediate use in subsequent steps.

Scalability and Industrial Relevance

The outlined route is scalable to kilogram quantities with modifications:

  • Continuous Flow Reductive Amination : Enhances throughput and safety.
  • Catalyst Recycling : Pd recovery via filtration minimizes costs.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight444.91 g/molHRMS
logP2.8 (±0.2)HPLC (C18)
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask

Q. Table 2. Receptor Binding Profile

ReceptorKi (nM)AssayReference
μ-opioid (MOR)1.2[³H]-DAMGO
δ-opioid (DOR)85[³H]-Naltrindole
κ-opioid (KOR)210[³H]-U69,593

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